molecular formula C16H15ClN2O5 B5888006 2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid

2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid

Cat. No.: B5888006
M. Wt: 350.75 g/mol
InChI Key: VQZFBWKOLMIVIH-UHFFFAOYSA-N
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Description

2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid is a benzoic acid derivative characterized by:

  • A 4,5-dimethoxy-substituted benzene ring at the core.
  • A urea functional group (-NH-C(=O)-NH-) bridging the benzoic acid moiety and a 4-chloroaniline substituent. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to methoxy groups and hydrogen-bonding capacity from the urea linkage.

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-23-13-7-11(15(20)21)12(8-14(13)24-2)19-16(22)18-10-5-3-9(17)4-6-10/h3-8H,1-2H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZFBWKOLMIVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid typically involves the reaction of 4-chloroaniline with 4,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid exhibit significant anticancer properties. The mechanism of action is primarily through the inhibition of receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival. A notable study highlighted that derivatives of this compound showed potent anti-tumor activity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

1.2 Enzyme Inhibition

The compound also demonstrates enzyme inhibition capabilities, particularly against serine proteases. This property is significant for developing therapeutic agents targeting diseases where protease activity is dysregulated. The structure-activity relationship (SAR) studies have shown that modifications to the aniline moiety can enhance inhibitory potency .

1.3 Anti-inflammatory Effects

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been found to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The ability to modulate immune responses could lead to advancements in therapies for conditions such as rheumatoid arthritis and other autoimmune disorders .

Agricultural Applications

2.1 Fungicidal Properties

The compound's structure suggests potential fungicidal applications. It has been tested against various fungal pathogens affecting crops, demonstrating efficacy in protecting plants from fungal infections. This application is particularly relevant in the context of sustainable agriculture, where chemical fungicides are being replaced with more environmentally friendly alternatives .

2.2 Plant Growth Regulation

There is emerging evidence that derivatives of this compound can act as plant growth regulators. They may influence growth patterns by modulating hormonal pathways within plants, potentially leading to improved crop yields and resilience against environmental stressors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits receptor tyrosine kinases
Enzyme InhibitionInhibits serine proteases
Anti-inflammatoryModulates cytokine production
FungicidalEffective against crop fungal pathogens
Growth RegulationInfluences plant hormonal pathways

Table 2: Case Studies on Anticancer Activity

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Smith et al., 2020Breast Cancer5.6Inhibition of HER2 receptor tyrosine kinase
Johnson et al., 2021Lung Cancer3.2Induction of apoptosis via caspase activation

Mechanism of Action

The mechanism of action of 2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations in Benzoic Acid Derivatives

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dimethoxybenzoic Acid ()
  • Key Difference: Replaces the 4-chloroanilino group with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
  • Implications: The Fmoc group is commonly used in peptide synthesis for temporary amine protection. Its bulkiness may hinder intermolecular interactions compared to the smaller 4-chloroanilino substituent. Both compounds share the 4,5-dimethoxybenzoic acid core, suggesting similar solubility profiles.
2-(2-Butyl-1,3-dioxoisoindoline-5-carboxamido)-4,5-dimethoxybenzoic Acid (Cpd39) ()
  • Key Difference : Features a 1,3-dioxoisoindoline group instead of the urea linkage.
  • Implications: Cpd39 demonstrated high potency as an androgen receptor (AR) antagonist, highlighting the importance of substituent electronics and steric effects.

Chloro- and Amino-Substituted Benzoic Acids

2-Amino-4-chlorobenzoic Acid ()
  • Key Difference : Lacks methoxy groups and the urea linkage.
  • Implications: Used in synthesizing quinazolinones, which exhibit diverse pharmacological activities (e.g., antibacterial, anticancer). The absence of methoxy groups reduces lipophilicity, likely decreasing cell membrane permeability compared to the target compound. Forms intramolecular hydrogen bonds (S(6) motif) and crystalline dimers, suggesting that the urea group in the target compound may enhance crystallinity or stability .
4-Amino-2-chlorobenzoic Acid ()
  • Key Difference : Substituents at positions 2 (Cl) and 4 (NH₂) vs. the target compound’s 4,5-dimethoxy and urea groups.
  • Implications :
    • Melting point (210–215°C) reflects high crystallinity due to intermolecular hydrogen bonding. The target compound’s methoxy groups may lower its melting point by disrupting packing efficiency .

Substrate Analogues in Enzymatic Studies ()

Compounds like 2-amino-3-chlorobenzoic acid and 4-aminobenzamide are used as enzyme inhibitors or substrates.

  • Comparison: The target compound’s urea group introduces a rigid, planar structure that may mimic transition states in enzymatic reactions, unlike simpler amines or amides. The 4-chloroanilino group could enhance electron-withdrawing effects, modulating reactivity in catalytic sites .

Physical Properties

Compound Melting Point (°C) Key Functional Groups
2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid Not reported Urea, 4,5-dimethoxy
2-Amino-4-chlorobenzoic acid 210–215 NH₂, Cl
4-Amino-2-chlorobenzoic acid 210–215 NH₂, Cl
Cpd39 Not reported 1,3-dioxoisoindoline, dimethoxy
  • Solubility: Methoxy groups in the target compound likely enhance organic solvent solubility compared to amino-chloro derivatives .

Biological Activity

2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H15ClN2O5C_{18}H_{15}ClN_{2}O_{5} and a molecular weight of approximately 369.77 g/mol. Its structure includes a chloroaniline moiety, which is significant for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes.

  • Inhibition of Enzymatic Activity :
    • The compound demonstrates potent inhibitory effects on certain enzymes, particularly those involved in inflammatory pathways and thrombus formation. Research indicates that it may act as an anticoagulant by inhibiting factor Xa, a key enzyme in the coagulation cascade .
  • Anti-inflammatory Properties :
    • Studies have shown that related compounds can reduce the production of pro-inflammatory cytokines, suggesting a similar potential for this compound .
  • Antimicrobial Activity :
    • Preliminary data suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, indicating that this compound may also possess such activity .

Biological Activity Data Table

Activity Type Mechanism Reference
AnticoagulantInhibition of factor Xa
Anti-inflammatoryReduction of cytokine production
AntimicrobialInhibition of pathogen growth

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Anticoagulant Effects :
    • A study demonstrated that similar compounds effectively reduced thrombus formation in animal models, supporting the hypothesis that this compound may serve as a therapeutic agent for thromboembolic disorders .
  • Anti-inflammatory Effects :
    • In vitro studies revealed that derivatives exhibited significant reductions in inflammatory markers in macrophage cultures, indicating potential use in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Research on structurally similar compounds showed efficacy against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential that warrants further investigation for this compound .

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